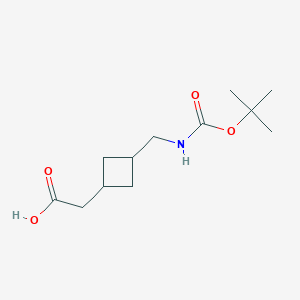![molecular formula C11H14F3N B2731820 (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine CAS No. 2248201-23-0](/img/structure/B2731820.png)
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine, also known as TFEAPA, is a chemical compound that has been widely used in scientific research. It is a chiral amine that has been synthesized using various methods. TFEAPA has been found to have potential applications in the field of drug discovery due to its unique properties.
Wirkmechanismus
The mechanism of action of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine is not fully understood. However, it has been suggested that it may act as a dopaminergic agent. This compound has been found to exhibit affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects. This compound has also been found to exhibit antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine is its high degree of enantiomeric purity, which makes it a useful building block in the synthesis of chiral compounds. However, this compound has some limitations in lab experiments, such as its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine. One direction is the investigation of its potential therapeutic effects in various neurological and psychiatric disorders. Another direction is the development of more efficient and cost-effective methods for its synthesis. Additionally, the study of this compound may lead to the discovery of new compounds with potential therapeutic applications.
Synthesemethoden
The synthesis of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine can be achieved using various methods. One of the most commonly used methods involves the reaction of (R)-1-(2,2,2-trifluoroethyl)benzene with (R)-2-amino-1-propanol in the presence of a catalyst. This method yields this compound with a high degree of enantiomeric purity.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine has been extensively studied for its potential applications in drug discovery. It has been found to be a useful building block in the synthesis of various compounds that exhibit biological activity. This compound has been used in the synthesis of ligands for various receptors, such as the dopamine D3 receptor.
Eigenschaften
IUPAC Name |
(2R)-2-[3-(2,2,2-trifluoroethyl)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(7-15)10-4-2-3-9(5-10)6-11(12,13)14/h2-5,8H,6-7,15H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYWZWJIOVVDEY-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC(=C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=CC(=C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Hydrazino-6,7-dihydro-5h-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B2731742.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea](/img/structure/B2731743.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2731744.png)



![2-(3-Hydroxypropyl)-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2731753.png)




![3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2731759.png)